molecular formula C19H18FN5O3 B2724717 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide CAS No. 1251617-50-1

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide

Cat. No.: B2724717
CAS No.: 1251617-50-1
M. Wt: 383.383
InChI Key: SXVHYLRMNXJDDU-UHFFFAOYSA-N
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Description

The compound N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is a synthesized organic molecule that combines various pharmacophores. The presence of a 4-fluorophenyl group, a 1H-1,2,3-triazole ring, a piperidinyl structure, and a furan-2-carboxamide fragment imbues the compound with unique chemical properties. This compound has garnered interest in various fields including medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide typically involves multi-step procedures:

  • Formation of the Triazole Ring: : Utilizing click chemistry, an azide and an alkyne react under copper(I)-catalyzed conditions to yield the 1,2,3-triazole ring.

  • Incorporation of the 4-Fluorophenyl Group: : Introduction of the 4-fluorophenyl substituent through electrophilic aromatic substitution or coupling reactions.

  • Synthesis of the Piperidine Intermediate: : Piperidine derivatives are usually synthesized through reductive amination or by nucleophilic substitution.

  • Assembly of the Final Molecule: : Using standard peptide coupling reagents such as EDCI or HATU, the 1H-1,2,3-triazole-4-carbonyl and furan-2-carboxamide fragments are coupled with the piperidine intermediate.

Industrial Production Methods

For industrial-scale production, optimizations focus on achieving high yield, purity, and cost-efficiency:

  • Batch Processing: : Ensuring each step reaches near-completion before proceeding to the next.

  • Continuous Flow Chemistry: : Enhancing reaction rates and selectivity through controlled flow systems.

  • Green Chemistry Approaches: : Minimizing waste and using eco-friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of reactions:

  • Oxidation: : It can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : Hydrogenation to modify or saturate double bonds in the structure.

  • Substitution: : Nucleophilic or electrophilic substitution to replace specific atoms or groups.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3.

  • Reducing Agents: : NaBH4, H2/Pd.

  • Substituting Agents: : Halogens (Cl2, Br2), nucleophiles (NH3, RCO2H).

Major Products Formed

The reactions primarily yield modified versions of the original compound with changes in oxidation state, saturation, or substitution at targeted positions.

Scientific Research Applications

Chemistry

  • Ligand Design: : Utilized in the design of complex molecular frameworks.

  • Catalysts: : As a scaffold for designing novel catalysts.

Biology

  • Binding Studies: : Investigated for its binding affinity to various biological targets.

  • Enzyme Inhibition: : Explored as potential enzyme inhibitors.

Medicine

  • Pharmacological Properties: : Evaluated for therapeutic potential in various disease models.

  • Drug Design: : Basis for the development of new pharmaceuticals.

Industry

  • Material Science: : Applied in creating advanced materials with specific functional properties.

Mechanism of Action

The compound interacts with molecular targets through:

  • Binding to Enzymes: : Inhibiting enzymatic activities by occupying active sites.

  • Modulation of Receptors: : Altering receptor signaling pathways.

  • Pathways Involved: : Engages in cellular pathways that control inflammation, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide

  • N-(1-(1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide

Highlighting Uniqueness

  • Fluorine Substitution: : The presence of a 4-fluorophenyl group distinguishes it from its chloro- and bromo- analogs, potentially altering its electronic properties and reactivity.

  • Triazole Ring: : The 1,2,3-triazole ring provides a stable, nitrogen-rich aromatic system which enhances binding interactions with biological targets.

These unique features render N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide a compound of significant interest across diverse scientific disciplines.

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3/c20-13-3-5-15(6-4-13)25-12-16(22-23-25)19(27)24-9-7-14(8-10-24)21-18(26)17-2-1-11-28-17/h1-6,11-12,14H,7-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVHYLRMNXJDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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